molecular formula C21H15FN4O3 B2508201 3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-86-5

3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2508201
CAS RN: 899997-86-5
M. Wt: 390.374
InChI Key: CKLIIIYHJQDSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" is a heterocyclic molecule that appears to be related to various purine derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may offer insights into its characteristics and synthesis.

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step reactions, as seen in the preparation of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives, which were achieved through a three-component coupling reaction using a catalytic amount of sulfamic acid under solvent-free conditions . Similarly, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involved a reaction with carbon disulfide in a water/pyridine mixture, followed by a reaction with benzyl bromide in methanolic ammonia water . These methods suggest that the synthesis of the compound may also involve multi-step reactions and the use of catalytic amounts of specific reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods. For instance, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was confirmed by X-ray crystallography, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . The molecular structure of 7-benzyl-3H-[1,2,4]triazolo[3,1-i]purine was also confirmed by X-ray analysis, with semiempirical calculations in excellent agreement with the crystal structure . These findings suggest that the molecular structure of "this compound" could be similarly characterized and would likely exhibit significant intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of purine derivatives can be influenced by the substituents on the purine ring. For example, the presence of a benzyl group can facilitate further chemical modifications, as seen in the synthesis of 1H-Benzo[f]indazole-4,9-diones conjugated with C-protected amino acids . The introduction of a fluorophenyl moiety, as in the compound of interest, could also affect the chemical reactivity, potentially leading to interactions with metal cations or changes in fluorescence properties under different pH conditions, as observed with benzoxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives can vary widely depending on their specific substituents. For instance, the solubility, melting point, and density of these compounds can be influenced by the presence of functional groups and the overall molecular structure . The biological activities, such as antitumoral , antiproliferative , and anticonvulsant properties, are also critical aspects of their chemical properties. The compound "this compound" may exhibit similar properties, which could be explored through experimental studies.

Scientific Research Applications

Anticancer and Antiproliferative Applications

The synthesis of purine derivatives, including those structurally related to "3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione," has been directed towards evaluating their anticancer and antiproliferative effects. Notably, compounds exhibiting potent activity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), A-549 (lung cancer), and U-87MG (glioblastoma), have been identified. The structure-activity relationship studies have facilitated the optimization of these compounds, enhancing their efficacy as anticancer agents (Bera et al., 2013), (Sucharitha et al., 2021).

Anti-HIV and Antimicrobial Activity

Further research has been conducted on the synthesis of triazolo[4,3-e]purine derivatives to assess their anti-HIV-1 and antimicrobial properties. These studies have yielded compounds with moderate activity against HIV-1, alongside notable antimicrobial efficacy against a range of pathogenic bacteria, highlighting the potential of purine analogues in addressing infectious diseases (Ashour et al., 2012).

Anti-Thymidine Phosphorylase and Anti-Angiogenic Activities

The exploration of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues has revealed compounds with inhibitory activity towards thymidine phosphorylase, a target of interest for anti-angiogenic therapies. This research underscores the therapeutic potential of purine derivatives in cancer treatment by modulating angiogenesis, a critical process in tumor growth and metastasis (Bera et al., 2013).

properties

IUPAC Name

2-benzyl-7-(4-fluorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3/c1-24-18-17(19(27)26(21(24)28)11-13-5-3-2-4-6-13)25-12-16(29-20(25)23-18)14-7-9-15(22)10-8-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLIIIYHJQDSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.